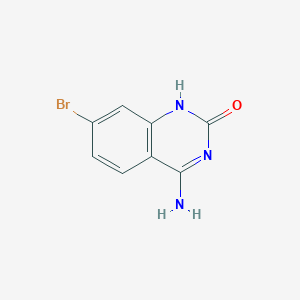

4-Amino-7-bromoquinazolin-2-ol

Beschreibung

Significance of Heterocyclic Compounds in Organic Synthesis and Chemical Biology

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast array of natural and synthetic molecules. Their importance in organic synthesis and chemical biology cannot be overstated. These compounds are integral to the structure of many biologically active molecules, including a wide range of pharmaceuticals. mdpi.comresearchgate.net The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties, influencing factors such as reactivity, solubility, and the ability to form hydrogen bonds. This makes them crucial building blocks in the design of new drugs and functional materials. nih.gov

Overview of Quinazoline (B50416) and Quinazolinone Frameworks as Privileged Structures

Within the broad class of heterocyclic compounds, quinazoline and its oxidized form, quinazolinone, are recognized as "privileged structures." mdpi.com This term is used to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The quinazoline framework, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a common feature in numerous clinically used drugs. researchgate.net The versatility of the quinazolinone scaffold allows for extensive structural modifications, enabling chemists to fine-tune the biological activity of its derivatives. nih.gov These derivatives have shown a wide spectrum of medicinal properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. mdpi.commdpi.com

Rationale for Investigating Functionalized Quinazolinones with Halogen and Amino Substituents

The strategic functionalization of the quinazolinone core with various substituents is a key strategy in modern drug discovery. The introduction of halogen atoms, such as bromine, and amino groups can significantly modulate the physicochemical and biological properties of the parent molecule.

Halogen atoms can influence a molecule's lipophilicity, which affects its ability to cross cell membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets. researchgate.net The position of the halogen on the quinazolinone ring is critical, with substitutions at certain positions known to improve antimicrobial and anticancer activities. nih.govnih.gov

The amino group, on the other hand, is a key hydrogen bond donor and can significantly impact a molecule's solubility and interactions with biological macromolecules. nih.gov The presence of an amino group, particularly at the 4-position of the quinazoline ring, has been associated with enhanced biological activities. nih.govnih.gov Therefore, the combined presence of a halogen and an amino group on a quinazolinone scaffold, as in 4-Amino-7-bromoquinazolin-2-ol (B6165187), presents a compelling case for investigation, with the potential for novel and enhanced biological effects.

Research Scope and Objectives for 4-Amino-7-bromoquinazolin-2-ol

While extensive research on the broad class of quinazolinones is well-documented, specific studies focusing solely on 4-Amino-7-bromoquinazolin-2-ol are not widely available in the public domain. However, based on the known structure-activity relationships of related compounds, the research objectives for this particular molecule can be inferred.

The primary objective would likely be to synthesize and characterize 4-Amino-7-bromoquinazolin-2-ol and to evaluate its potential as a bioactive agent. This would involve a thorough investigation of its chemical properties and its efficacy in various biological assays. Given the known anticancer properties of many quinazolinone derivatives, a key research focus would likely be the evaluation of its cytotoxic effects on various cancer cell lines. wisdomlib.org Furthermore, its potential as an antimicrobial or anti-inflammatory agent would also be a logical avenue for exploration. researchgate.netnih.gov

Another important research objective would be to use 4-Amino-7-bromoquinazolin-2-ol as a versatile synthetic intermediate. mdpi.com The presence of reactive sites—the amino group and the bromo substituent—allows for further chemical modifications, enabling the synthesis of a library of more complex quinazolinone derivatives. These second-generation compounds could then be screened for a wide range of biological activities, contributing to the development of new therapeutic agents.

Chemical Properties of 4-Amino-7-bromoquinazolin-2-ol

| Property | Value |

| Molecular Formula | C₈H₆BrN₃O |

| Molecular Weight | 240.06 g/mol |

| IUPAC Name | 4-amino-7-bromoquinazolin-2-ol |

| SMILES | Nc1nc2cc(Br)ccc2c(=O)[nH]1 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6BrN3O |

|---|---|

Molekulargewicht |

240.06 g/mol |

IUPAC-Name |

4-amino-7-bromo-1H-quinazolin-2-one |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(13)12-7(5)10/h1-3H,(H3,10,11,12,13) |

InChI-Schlüssel |

GDQXYNADOKSPOL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)NC(=O)N=C2N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Amino 7 Bromoquinazolin 2 Ol and Analogues

Retrosynthetic Analysis of 4-Amino-7-bromoquinazolin-2-ol (B6165187)

A retrosynthetic analysis of the target molecule, 4-Amino-7-bromoquinazolin-2-ol, suggests several logical disconnections to identify plausible starting materials. The quinazolinone core itself is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring.

The most direct approach involves disconnecting the pyrimidine ring. The C4-amino group and the C2-hydroxyl group (which exists in tautomeric equilibrium with the keto form, quinazolin-4(3H)-one) point toward specific building blocks. A key disconnection can be made across the N1-C2 and C4-N3 bonds. This strategy identifies a substituted ortho-aminobenzonitrile derivative as a logical precursor. Specifically, this disconnection leads to 2,4-diamino-5-bromobenzonitrile as the key aromatic starting material. The remaining C2 and N1 atoms can be conceptually introduced by a reagent that provides a carbonyl group equivalent, such as urea (B33335), phosgene, or a related synthon. This approach is advantageous as syntheses of 4-aminoquinazolines often begin with appropriately substituted 2-aminobenzonitriles. researchgate.net

An alternative disconnection, following the logic of classical methods like the Niementowski synthesis, would break the N3-C4 and C4a-N1 bonds. This path leads back to 2-amino-4-bromobenzoic acid (an anthranilic acid derivative) and a C1-N source like formamide (B127407) or urea. ekb.egnih.gov

Classical Condensation and Cyclization Reactions in Quinazolinone Synthesis

Classical methods for quinazolinone synthesis typically involve the condensation of an anthranilic acid derivative or an anthranilamide with a one-carbon component, often requiring heat.

The Niementowski quinazoline (B50416) synthesis is a foundational method for preparing 4(3H)-quinazolinones through the thermal condensation of anthranilic acids with amides. nih.gov The reaction, first reported in 1895, generally involves heating the anthranilic acid with an excess of an amide, such as formamide, at elevated temperatures (e.g., 120-150 °C). ekb.egnih.gov The process is thought to proceed via an intermediate o-amidobenzamide, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring. google.com

For the specific synthesis of 4-Amino-7-bromoquinazolin-2-ol, this approach would theoretically involve the reaction of 2-amino-4-bromobenzoic acid with urea . In this variation, urea serves as the source for both the C2-carbonyl group and the N3-amine, which upon cyclization would yield the desired product. While effective, these reactions often require high temperatures and can have limitations depending on the substituents present on the anthranilic acid. nih.govclockss.org Microwave irradiation has been employed to accelerate the Niementowski reaction, often leading to improved yields and significantly shorter reaction times compared to conventional heating. nih.govarabjchem.org

Oxidative cyclization represents a significant strategy for the synthesis of the quinazolinone core. These methods typically start from 2-aminobenzamides and a C1 source like an aldehyde or alcohol, forming the heterocyclic ring through an oxidation step. A variety of oxidants can be employed. For instance, a one-pot synthesis from 2-aminobenzamides and aldehydes can be achieved via cyclization catalyzed by an acid, followed by oxidative dehydrogenation using a hypervalent iodine compound such as phenyliodine diacetate (PIDA).

Another approach utilizes potassium persulfate (K₂S₂O₈) to promote the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides. This can be achieved under electrolytic conditions without the need for a transition metal catalyst, offering a green and mild route to quinazolinone derivatives. chim.it

Acid catalysis is frequently used to promote the cyclocondensation reactions that form the quinazolinone ring. Phosphorous acid has been shown to be an effective catalyst for the cyclocondensation of β-ketoesters with o-aminobenzamides, proceeding via a selective C-C bond cleavage under metal- and oxidant-free conditions to yield 2-substituted quinazolinones.

Similarly, p-toluenesulfonic acid (p-TsOH) can catalyze the cyclocondensation of 2-aminobenzamides with aldehydes. The resulting intermediate is then typically oxidized in a subsequent step to furnish the final quinazolinone product. This two-step, one-pot process is effective for a range of substrates.

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry often utilizes transition metal catalysts to achieve high efficiency and selectivity under milder conditions than classical methods. Copper-catalyzed reactions have become particularly prominent in the synthesis of nitrogen-containing heterocycles, including quinazolinones.

Copper-catalyzed methods provide a powerful and practical route to 4-aminoquinazoline derivatives. An efficient approach involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine. organic-chemistry.org This method is particularly relevant for synthesizing analogues of the target compound. The reaction is typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) and a base (e.g., K₂CO₃). organic-chemistry.org

The proposed mechanism involves an initial Ullmann-type coupling between the 2-bromobenzonitrile (B47965) and the amidine or guanidine. This is followed by an intramolecular nucleophilic attack of an amino group onto the ortho-cyano group, leading to cyclization and formation of the 4-aminoquinazoline product. organic-chemistry.org This strategy is advantageous due to its operational simplicity, the use of readily available starting materials, and its applicability to a range of substrates, as shown in the table below. organic-chemistry.org

| 2-Bromobenzonitrile Substrate | Amidine/Guanidine | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromobenzonitrile | Acetamidine hydrochloride | 85 | organic-chemistry.org |

| 2-Bromo-4-nitrobenzonitrile | Acetamidine hydrochloride | 94 | organic-chemistry.org |

| 2-Bromo-5-methoxybenzonitrile | Acetamidine hydrochloride | 81 | organic-chemistry.org |

| 2-Bromobenzonitrile | Benzamidine hydrochloride | 88 | organic-chemistry.org |

| 2-Bromo-4-methylbenzonitrile | Benzamidine hydrochloride | 83 | organic-chemistry.org |

| 2-Bromobenzonitrile | Guanidine hydrochloride | 82 | organic-chemistry.org |

| 2-Bromo-4,5-dimethoxybenzonitrile | Guanidine hydrochloride | 78 | organic-chemistry.org |

Palladium-Catalyzed C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of quinazolinone derivatives, enabling the formation of crucial carbon-nitrogen (C-N) bonds under relatively mild conditions. beilstein-journals.orgnih.govbeilstein-journals.orgrsc.org These methods often offer high yields and broad functional group tolerance. nih.govrsc.org

A common strategy involves the intramolecular or intermolecular coupling of appropriately substituted precursors. For instance, the synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved from o-nitrobenzamides and alcohols in a one-pot reaction catalyzed by a palladium complex. This cascade reaction includes the oxidation of the alcohol, reduction of the nitro group, condensation, and subsequent dehydrogenation, all facilitated by the palladium catalyst without the need for external reducing or oxidizing agents. nih.govrsc.org Functional groups such as halogens, methoxy, methyl, and hydroxyl groups are well-tolerated in this process. rsc.org

Another approach utilizes the coupling of N-substituted o-bromobenzamides with formamide, catalyzed by a CuI/4-hydroxy-l-proline system, to yield 3-substituted quinazolinones. While this specific example uses copper, palladium catalysis is frequently employed for similar transformations. organic-chemistry.org Furthermore, palladium-catalyzed direct arylation of the quinazolin-4-one core has been developed, providing a route to 2-arylquinazolin-4-ones. organic-chemistry.org

The versatility of palladium catalysis is also demonstrated in the synthesis of phenylamino-substituted quinazolinones through the cascade coupling of substituted urea derivatives and tert-butyl isocyanide. doi.org This ligand-free palladium-catalyzed reaction provides a concise method for preparing these valuable compounds. doi.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Quinazolinone Analogues

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

| o-Nitrobenzamides, Alcohols | Pd(dppf)Cl₂ | 2-Substituted quinazolin-4(3H)-ones | Moderate to High | nih.govrsc.org |

| N-Substituted anthranilamides, Isocyanides, Arylboronic acids | Palladium catalyst | 2,3-Disubstituted quinazolinones | Good | organic-chemistry.org |

| Substituted urea derivatives, tert-Butyl isocyanide | Pd(OAc)₂ | Phenylamino-substituted quinazolinones | Moderate to Good | doi.org |

| 4-Bromo-7-azaindole derivatives, Amides/Amines | Pd(OAc)₂/Xantphos | 4-Amino-7-azaindole derivatives | Good | beilstein-journals.orgnih.govbeilstein-journals.org |

This table is generated based on data from the text and is for illustrative purposes.

Other Metal-Mediated Cyclizations

Besides palladium, other transition metals, particularly copper, are widely used to catalyze the formation of the quinazolinone ring system. chim.it Copper catalysts are attractive due to their lower cost and abundance. chim.itbohrium.com

Copper-catalyzed methods often involve the C-H activation and subsequent C-N bond formation. chim.it For example, the synthesis of 4(3H)-quinazolinones can be achieved through a copper-catalyzed oxidative coupling strategy. chim.it Pyrido-fused quinazolinones have been synthesized via a copper-catalyzed cascade C(sp2)-H amination and annulation of 2-aminoarylmethanols with isoquinolines or pyridines, using molecular oxygen as a green oxidant. nih.gov

A domino reaction of alkyl halides and anthranilamides catalyzed by copper(I) bromide under air affords 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org Another efficient method involves the reaction of 2-bromobenzamide (B1207801) with aldehydes, benzyl (B1604629) alcohols, or methyl arenes, catalyzed by Cu(I) in DMSO, to produce 2-substituted quinazolinones. gaylordchemical.com This reaction proceeds via a domino sequence and benefits from being ligand- and base-free. gaylordchemical.com

Iron and manganese have also been employed in the synthesis of quinazoline derivatives. mdpi.com For instance, an Fe/Cu relay-catalyzed domino protocol has been developed for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide. mdpi.com

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govfrontiersin.orgbspublications.net The application of microwave technology to the synthesis of quinazolinones has proven to be highly effective. nih.govfrontiersin.orgresearchgate.net

Microwave-assisted synthesis can be applied to various reaction types, including multicomponent reactions and metal-catalyzed cyclizations. nih.govrsc.org For example, the Niementowski reaction, a classical method for quinazolinone synthesis, has been significantly accelerated using microwave irradiation under solvent-free conditions. nih.govfrontiersin.org Similarly, the synthesis of 4-aminoquinazoline derivatives from N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives and amines is efficiently achieved under microwave conditions. frontiersin.org

A green and rapid method for synthesizing quinazolinone derivatives involves a microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. rsc.org This approach is noteworthy for being the first report of iron-catalyzed C–N coupling in an aqueous medium. rsc.org Furthermore, microwave irradiation has been successfully used for the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline (B184009) and aryl heterocyclic amines, offering a simple and general method with short reaction times. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Quinazolinone Synthesis (General) | 3-6 h, 48-89% | 10-20 min, 66-97% | researchgate.net |

| N-Arylheterocyclic substituted-4-aminoquinazoline synthesis | 12 h (reflux) | 10-30 min | nih.govnih.gov |

| Niementowski Reaction | Lengthy | Highly accelerated | nih.govfrontiersin.org |

This table is generated based on data from the text and is for illustrative purposes.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. openmedicinalchemistryjournal.com MCRs are particularly valuable for rapidly generating libraries of structurally diverse molecules, making them well-suited for the synthesis of quinazolinone derivatives. openmedicinalchemistryjournal.comrsc.org

A variety of MCRs have been developed for the construction of the quinazolinone scaffold. openmedicinalchemistryjournal.com One-pot condensation of aminobenzonitrile or anthranilic acid derivatives, ortho-esters or formic acid, and amines is a straightforward procedure for building quinazoline and quinazolinone derivatives, often facilitated by microwave irradiation. nih.gov

A copper-catalyzed oxidative three-component annulation reaction offers a direct route to quinazolinones from readily available starting materials. bohrium.com This method forms multiple C-N and C-C bonds in a single step. bohrium.com Another approach involves a palladium-catalyzed four-component reaction between an o-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide to furnish N₁,N₃-disubstituted 2,3-dihydroquinazolin-4(1H)-ones. rsc.org

The Ugi four-component reaction (Ugi-4CR) has also been employed in a two-step protocol to synthesize polycyclic quinazolinones. acs.org This involves an initial Ugi-4CR followed by a palladium-catalyzed annulation. acs.org

Stereoselective Synthesis of Chiral Derivatives (if applicable for analogues)

The synthesis of chiral quinazolinone derivatives is of significant interest due to their potential as chiral ligands and their presence in biologically active molecules. acs.orgnih.govbohrium.comacs.org Several strategies have been developed for the stereoselective synthesis of these compounds, focusing on controlling the stereochemistry at various positions of the quinazolinone core.

One approach involves the use of chiral starting materials, such as chiral amino acids, which can be incorporated into the quinazolinone structure. acs.orgnih.gov An efficient three-step synthesis of chiral 3H-quinazoline-4-one derivatives starts from commercial materials, proceeding through a Mumm reaction of an imidoyl chloride with an α-amino acid, followed by a reductive cyclization that affords enantiomerically pure products. acs.orgnih.gov This method is particularly effective for hindered substrates and preserves the chirality of the amino acid. acs.org

Catalytic asymmetric synthesis provides another powerful tool for accessing chiral quinazolinones. bohrium.commdpi.com For instance, a palladium-catalyzed asymmetric reductive desymmetrization reaction of 3-(2,6-dibromophenyl)quinazolin-4-one has been reported to produce C–N axially chiral quinazolinones with high enantiomeric excess. mdpi.com Chiral phosphoric acids have also been used as catalysts in the enantioselective synthesis of axially chiral aryl quinazolinones from N-aryl aminobenzamides and aldehydes. mdpi.com

Furthermore, asymmetric radical-type cross-coupling reactions have been developed for the synthesis of chiral 3-benzyloxy-quinazolinones. nih.gov

Table 3: Examples of Stereoselective Synthesis of Chiral Quinazolinone Analogues

| Method | Starting Materials | Product Type | Enantiomeric Excess (ee) | Reference |

| Mumm reaction & Reductive Cyclization | Imidoyl chloride, α-Amino acids | Chiral 2,3-disubstituted 3H-quinazoline-4-ones | >93% | acs.orgnih.gov |

| Pd-catalyzed Asymmetric Reductive Desymmetrization | 3-(2,6-dibromophenyl)quinazolin-4-one | C–N axially chiral quinazolinones | up to 99% | mdpi.com |

| Chiral Phosphoric Acid Catalysis | N-Aryl aminobenzamides, Aldehydes | Axially chiral aryl quinazolinones | High | mdpi.com |

| Organocatalytic N-acylation | Benzamides with quinazolinone skeleton, Cinnamic anhydride (B1165640) | N–N axially chiral quinazolinones | 85-97% | mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

Mechanistic Studies of Reaction Pathways for 4-Amino-7-bromoquinazolin-2-ol Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the synthesis of quinazolinones, several mechanistic pathways have been proposed depending on the specific reaction conditions and starting materials.

In the case of metal-catalyzed reactions, the mechanism often involves a catalytic cycle. For the palladium-catalyzed synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols, a plausible mechanism involves the palladium-catalyzed oxidation of the alcohol to an aldehyde, with the generated hydrogen species reducing the nitro group to an amine. rsc.org The resulting 2-aminobenzamide (B116534) then condenses with the aldehyde to form an imine, which subsequently undergoes intramolecular cyclization and dehydrogenation to yield the final quinazolinone. rsc.org

For copper-catalyzed reactions, the mechanism can be complex due to the multiple oxidation states of copper. chim.it In many cases, the reaction is believed to proceed through C-H functionalization. chim.it In the synthesis of 2-substituted quinazolinones from 2-bromobenzamide, a proposed mechanism suggests that the copper catalyst and TMSN₃ generate anthranilamide in situ. gaylordchemical.com This intermediate then condenses with an aldehyde to form an imine, which cyclizes to a dihydroquinazolinone that is subsequently oxidized to the quinazolinone. gaylordchemical.com

In base-promoted, transition-metal-free syntheses, such as the reaction of ortho-fluorobenzamides with amides, the proposed mechanism involves an initial SₙAr reaction to form a diamide (B1670390) intermediate. nih.gov This intermediate then undergoes intramolecular nucleophilic addition promoted by the base, followed by dehydration to afford the quinazolinone. nih.gov

For microwave-assisted iron-catalyzed cyclizations, the exact mechanism is still under investigation, but it is believed to proceed through a C-N coupling pathway facilitated by the iron catalyst and accelerated by the microwave irradiation. rsc.org

Chemical Reactivity and Derivatization Strategies of 4 Amino 7 Bromoquinazolin 2 Ol

Reactivity of the Quinazolinone Core System

The reactivity of the 4-Amino-7-bromoquinazolin-2-ol (B6165187) core is governed by the interplay of its constituent functional groups and the inherent electronic properties of the fused heterocyclic system.

Tautomerism at Position 2 (Keto-Enol Equilibrium)

Quinazolin-2-ones, such as 4-Amino-7-bromoquinazolin-2-ol, can exist in tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. nih.govmdpi.comresearchgate.netresearchgate.netchemistwizards.com The equilibrium between these forms is influenced by factors like the solvent, temperature, and the electronic nature of substituents on the quinazoline (B50416) ring. nih.govmdpi.comresearchgate.net

In the solid state and in polar aprotic solvents like DMSO, the keto form of quinazolinones is generally favored. nih.govmdpi.comresearchgate.net The presence of an intramolecular hydrogen bond can also stabilize one tautomer over the other. For 4-Amino-7-bromoquinazolin-2-ol, the keto form, 4-amino-7-bromo-1H-quinazolin-2(3H)-one, is the predominant tautomer under most conditions. This is due to the stability conferred by the amide resonance. The enol form, 4-amino-7-bromoquinazolin-2-ol, while less stable, can be a key intermediate in certain reactions.

The keto-enol tautomerism is a crucial aspect of the reactivity of the quinazolinone system, as it can influence the site of reactions such as alkylation and acylation.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. schenautomacao.com.brrsc.orgbenthamscience.commdpi.combiointerfaceresearch.com The regioselectivity of EAS on the benzene (B151609) ring portion of 4-Amino-7-bromoquinazolin-2-ol is directed by the combined electronic effects of the existing substituents: the bromine atom at C7, the fused pyrimidinone ring, and the amino group at C4.

The amino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comlibretexts.orglibretexts.orgpressbooks.pub Conversely, the bromine atom is a deactivating but ortho-, para-directing group. organicchemistrytutor.comlibretexts.orgpressbooks.pub The pyrimidinone ring, particularly the carbonyl group, is generally considered an electron-withdrawing and deactivating moiety, which would direct incoming electrophiles to the meta position relative to its point of fusion.

In the case of 4-Amino-7-bromoquinazolin-2-ol, the directing effects of the substituents are as follows:

The amino group at C4 strongly activates the ring and directs incoming electrophiles to its ortho (C5) and para (C7, already substituted) positions.

The bromine atom at C7 deactivates the ring but directs to its ortho (C6 and C8) positions.

The fused pyrimidinone ring deactivates the benzene ring.

Considering these competing effects, the most likely positions for electrophilic attack are C6 and C8. The powerful activating effect of the amino group would strongly favor substitution at C5, but this position is sterically hindered by the adjacent amino group itself. Therefore, electrophilic substitution is most likely to occur at the C6 and C8 positions, influenced by the bromo substituent. The precise outcome would depend on the specific electrophile and reaction conditions.

Functional Group Transformations at the Amino (C4) Position

The amino group at the C4 position is a versatile handle for a variety of derivatization strategies, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The primary amino group of 4-aminoquinazolines is nucleophilic and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. rsc.orgjuniperpublishers.com For instance, the alkylation of quinazolin-4(3H)-one derivatives with agents like benzyl (B1604629) chloride or ethyl chloroacetate (B1199739) in the presence of bases such as potassium carbonate, cesium carbonate, or sodium hydride typically leads to N-alkylation at the N3 position of the quinazolinone ring. juniperpublishers.com However, direct alkylation of the exocyclic amino group at C4 is also a feasible transformation, often requiring specific reaction conditions to achieve selectivity.

N-Acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides. researchgate.netresearchgate.net For example, N-acylation of N-aminoquinazolin-4(3H)-one derivatives has been reported using acetic anhydride (B1165640) or other acylating agents, leading to the formation of di-acylated products. researchgate.net The reaction of 4-aminoquinazolines with various acid chlorides in the presence of a base like sodium bicarbonate can yield the corresponding N-acyl derivatives. jst.go.jp

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Benzyl chloride, K2CO3, DMF, 100°C | N3-alkylated quinazolinone | juniperpublishers.com |

| N-Alkylation | Ethyl chloroacetate, K2CO3, DMF | N3-alkylated quinazolinone | juniperpublishers.com |

| N-Acylation | Acetic anhydride, reflux | N-acetylated quinazoline | researchgate.netjst.go.jp |

| N-Acylation | RCOCl, NaHCO3, acetone (B3395972) or DMF, 0°C | N-acylated 4-aminoquinazoline | jst.go.jp |

Urea (B33335) and Thiourea (B124793) Formation

The C4-amino group can be converted into urea or thiourea functionalities by reacting with isocyanates or isothiocyanates, respectively. benthamscience.comnih.govmdpi.commdpi.com This reaction provides a straightforward method to introduce a variety of substituents, which can significantly modify the biological and chemical properties of the parent molecule.

The synthesis of these derivatives typically involves stirring the 4-aminoquinazoline with the corresponding isocyanate or isothiocyanate in a suitable solvent like DMF at room temperature. mdpi.com This approach has been used to generate libraries of quinazolinone-based urea and thiourea derivatives for various applications. benthamscience.comnih.govmdpi.com

| Starting Material | Reagent | Product | Reference |

| 4-Aminoquinazoline derivative | Phenyl isocyanate | 1-(Quinazolin-4-yl)-3-phenylurea | jst.go.jp |

| 4-Aminoquinazoline derivative | Phenyl isothiocyanate | 1-(Quinazolin-4-yl)-3-phenylthiourea | mdpi.com |

| Quinazolinone-lysine conjugate | Various isocyanates/isothiocyanates | Urea/thiourea derivatives | nih.gov |

Heterocyclic Annulation via Amino Group

The 4-amino group, often in conjunction with an adjacent nitrogen atom in the quinazoline ring, serves as a key synthon for the construction of fused heterocyclic systems. This process, known as annulation, leads to the formation of tri- and tetracyclic structures.

One common strategy involves the reaction of a 4-hydrazinylquinazoline, which can be derived from a 4-aminoquinazoline, with reagents like orthoesters to form a triazole ring, resulting in a schenautomacao.com.brbenthamscience.comrsc.orgtriazolo[4,3-c]quinazoline system. mdpi.combiointerfaceresearch.com These can sometimes rearrange to the more stable schenautomacao.com.brbenthamscience.comrsc.orgtriazolo[1,5-c]quinazoline isomers under acidic conditions. mdpi.com

Another important annulation reaction is the formation of a fused pyrimidine (B1678525) ring to yield pyrimido[1,2-c]quinazolines . biointerfaceresearch.comresearchgate.net This can be achieved by reacting 4-aminoquinazolines with various reagents such as α,β-unsaturated carbonyl compounds or their equivalents. For instance, treatment of a 4-iminoquinazoline derivative with diethyl malonate can lead to the formation of a pyrimido[1,2-c]quinazolin-2-one. biointerfaceresearch.com

| Annulation Product | Synthetic Strategy | Reference |

| schenautomacao.com.brbenthamscience.comrsc.orgTriazolo[4,3-c]quinazoline | Reaction of 4-hydrazinylquinazoline with orthoesters | mdpi.combiointerfaceresearch.com |

| Pyrimido[1,2-c]quinazoline | Reaction of a 4-iminoquinazoline with diethyl malonate | biointerfaceresearch.com |

| Pyrimido[1,6-a]pyrimidine | Condensation of 4-aminopyrimidine (B60600) with β-ketoesters and aldehydes | rsc.org |

These derivatization strategies highlight the versatility of the 4-amino group in 4-Amino-7-bromoquinazolin-2-ol for creating a diverse range of novel compounds with potentially interesting chemical and biological properties.

Halogen-Directed Transformations at the Bromo (C7) Position

The bromine substituent on the quinazolin-2-ol (B1296456) ring is amenable to a range of transformations, particularly palladium-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex aromatic and heteroaromatic systems by enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. google.com The reactivity of the C7 position allows for selective modification, providing a powerful tool for creating diverse molecular architectures based on the 4-aminoquinazolin-2-ol (B1279901) core.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for constructing C-C bonds. google.com For 4-amino-7-bromoquinazolin-2-ol, the bromo-substituent at the C7 position acts as an electrophilic partner, ready to couple with various organometallic reagents. This enables the introduction of diverse carbon-based moieties, including aryl, vinyl, and alkynyl groups.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. researchgate.netgoogle.com This reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents and byproducts. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Halogenated Quinazoline Scaffolds Note: These are examples from analogous systems and not directly from 4-Amino-7-bromoquinazolin-2-ol.

| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one | Arylboronic acid | PdCl₂(PPh₃)₂, XPhos | K₂CO₃ | DMF/Water | 120 | 77-91 | google.com |

| 7-Bromo-4-chloroquinoline | Arylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This palladium- and copper-cocatalyzed reaction is the most common method for synthesizing arylalkynes. google.comebi.ac.uk The reaction proceeds under mild, often room temperature, conditions and tolerates a wide variety of functional groups. nih.gov

The derivatization of 4-amino-7-bromoquinazolin-2-ol via a Sonogashira coupling would introduce an alkynyl substituent at the C7 position. This transformation is crucial for creating compounds with extended conjugation and linear geometry. Although specific examples for 4-amino-7-bromoquinazolin-2-ol are not documented in the searched literature, the Sonogashira coupling is extensively used for other halogenated quinazolines. google.comrsc.org For example, 6-alkynylated 4-aminoquinazolines have been synthesized from their 6-iodo counterparts, highlighting the applicability of this reaction to the quinazoline framework. rsc.org Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) (NEt₃) or piperidine, which often serves as the solvent as well. nih.govgoogleapis.com

Table 2: Representative Conditions for Sonogashira Coupling on Related Halogenated Quinazoline Scaffolds Note: These are examples from analogous systems and not directly from 4-Amino-7-bromoquinazolin-2-ol.

| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Substituted 4-chloroquinazolines | Terminal alkynes | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | Room Temp. | High | google.com |

| 6-Iodo-quinazolin-4-amine derivative | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | NEt₃ | DMF | 50 | 73 | google.com |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a new, substituted alkene. google.comamazonaws.com This reaction is a powerful method for vinylation of aryl halides. google.com While direct application on 4-amino-7-bromoquinazolin-2-ol has not been specifically reported in the available literature, the Heck reaction is widely used for functionalizing halogenated quinazolines. google.com For example, 6-iodo-quinazolin-4-amine derivatives have been successfully coupled with alkenes like tert-butyl acrylate (B77674) using a Pd(OAc)₂ catalyst with a phosphine (B1218219) ligand. google.com

Stille Reaction: The Stille reaction creates a C-C bond by coupling an organotin compound (stannane) with an sp²-hybridized organic halide. google.com A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. google.com Its application has been noted in the synthesis of polysubstituted quinazolines from halogenated precursors. google.comrsc.org For instance, a 6-bromo-2,4-dichloroquinazoline (B10380) was shown to undergo Stille coupling, demonstrating that the bromo-substituent on the quinazoline ring is reactive under these conditions. google.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a vital tool for synthesizing aryl amines, largely replacing harsher, classical methods. It is characterized by its broad substrate scope, allowing the coupling of various aryl halides with a wide range of primary and secondary amines, under relatively mild conditions.

The C7-bromo position of 4-amino-7-bromoquinazolin-2-ol is an ideal site for Buchwald-Hartwig amination to introduce a variety of amino substituents. This would involve reacting the bromoquinazoline with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). Although the literature searched does not provide a specific instance of this reaction on 4-amino-7-bromoquinazolin-2-ol, the methodology is well-established for a vast range of aryl bromides, including various heterocyclic systems. The development of numerous generations of catalyst systems has expanded the reaction's utility, making it a highly probable and effective strategy for the C7-amination of the target compound.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.

In the case of 4-amino-7-bromoquinazolin-2-ol, the quinazoline ring system itself is electron-deficient, which can facilitate nucleophilic attack. However, without strong activating groups ortho or para to the C7-bromo substituent, SNAr reactions at this position generally require harsh conditions, such as high temperatures or the use of very strong nucleophiles. The reactivity of the C7 position towards SNAr is significantly lower compared to positions like C4 in 4-chloroquinazolines, which are highly activated by the adjacent ring nitrogen. researchgate.net Therefore, while theoretically possible, direct displacement of the C7-bromide by common nucleophiles via an SNAr mechanism is expected to be challenging and less favorable compared to palladium-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Forming Cross-Coupling Reactions

Selective Functionalization and Orthogonal Reactivity of 4-Amino-7-bromoquinazolin-2-ol

The strategic derivatization of 4-Amino-7-bromoquinazolin-2-ol hinges on the differential reactivity of its three key functional groups: the 4-amino group, the 7-bromo substituent, and the 2-hydroxyl group of the quinazolinone core. Achieving selective functionalization requires a nuanced understanding of their individual chemical properties and the application of orthogonal protection and reaction strategies. This allows for the stepwise and controlled introduction of various substituents, paving the way for the synthesis of a diverse library of analogs with tailored properties.

The inherent reactivity of the functional groups generally follows the order of the amino group being the most nucleophilic, followed by the potential for metal-catalyzed cross-coupling at the bromo position, and finally, reactions at the less reactive lactam (2-ol) position. However, this order can be modulated by the choice of reagents and reaction conditions.

Selective Reactions at the 4-Amino Group

The 4-amino group is a primary site for initial derivatization due to its high nucleophilicity. It readily participates in a variety of reactions, including acylation, sulfonylation, and alkylation, to introduce a wide array of functional moieties.

Acylation and Sulfonylation: The amino group can be selectively acylated using acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine. These reactions are generally high-yielding and can be performed under mild conditions. The resulting amides and sulfonamides are often more stable and provide a means to introduce further diversity.

Reductive Amination: For the introduction of alkyl groups, reductive amination with aldehydes or ketones offers a controlled approach. This two-step, one-pot procedure involves the initial formation of a Schiff base, which is then reduced in situ using a mild reducing agent such as sodium triacetoxyborohydride.

To achieve orthogonality, the amino group can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions without affecting other parts of the molecule. This strategy allows for subsequent modifications at the bromo or hydroxyl positions.

Table 1: Representative Selective Reactions at the 4-Amino Group

| Entry | Reagent | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| 1 | Acetyl chloride | Triethylamine | Dichloromethane | N-(7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)acetamide |

| 2 | Benzenesulfonyl chloride | Pyridine | Tetrahydrofuran | N-(7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)benzenesulfonamide |

Functionalization via the 7-Bromo Group

The bromine atom at the 7-position is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are central to the derivatization of the quinazoline core and significantly expand the accessible chemical space.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the 7-bromoquinazoline (B57720) with a variety of boronic acids or esters. This allows for the introduction of aryl, heteroaryl, and alkyl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific coupling partners. google.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling, which employs a palladium catalyst in the presence of a copper(I) co-catalyst, is the method of choice. mdpi.com The resulting alkynes can serve as precursors for further transformations, such as the synthesis of triazoles via click chemistry.

Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds by coupling the 7-bromoquinazoline with alkenes. mdpi.com This reaction is valuable for introducing vinyl and substituted vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 7-position.

The orthogonality of these reactions is a key feature. For instance, a Suzuki coupling can be performed in the presence of a free amino group, although protection may sometimes be necessary to avoid side reactions depending on the specific conditions and substrates.

Table 2: Metal-Catalyzed Cross-Coupling Reactions at the 7-Bromo Position

| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 7-Phenyl derivative |

| 2 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Triethylamine | DMF | 7-(Phenylethynyl) derivative |

| 3 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Triethylamine | Acetonitrile | 7-Styryl derivative |

Modification of the 2-Hydroxyl Group

The 2-hydroxyl group exists in tautomeric equilibrium with the 2-oxo form (a lactam). While less reactive than the amino group, it can be selectively functionalized, primarily through O-alkylation.

O-Alkylation: The hydroxyl group can be alkylated using alkyl halides in the presence of a suitable base, such as potassium carbonate or sodium hydride. This reaction introduces an alkoxy group at the 2-position, which can influence the solubility and biological activity of the resulting compound.

To achieve selective O-alkylation without affecting the 4-amino group, it is often necessary to protect the amino group first. Alternatively, carefully controlled reaction conditions, such as the use of a weaker base, may favor O-alkylation over N-alkylation at the 4-position. The 2-hydroxyl group can also be converted to a more reactive leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃). This 2-chloroquinazoline (B1345744) derivative can then undergo nucleophilic substitution with various nucleophiles, including amines and alcohols.

Orthogonal Derivatization Strategies

The true power of synthesizing derivatives from 4-Amino-7-bromoquinazolin-2-ol lies in the ability to combine these selective reactions in a logical sequence using orthogonal protecting groups. A typical strategy might involve:

Protection of the 4-amino group: For instance, with a Boc group.

Functionalization at the 7-position: Performing a Suzuki or Sonogashira coupling on the bromo substituent.

Modification of the 2-hydroxyl group: O-alkylation of the lactam.

Deprotection of the 4-amino group: Removal of the Boc group under acidic conditions.

Final derivatization of the 4-amino group: Acylation, sulfonylation, or reductive amination to install the final desired moiety.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For quinazoline (B50416) derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a quinazoline core reveals characteristic signals for the aromatic protons. The chemical shifts and coupling constants of these protons are influenced by the nature and position of substituents on the quinazoline ring. For a compound like 7-bromoquinoline, the protons on the quinoline (B57606) ring would exhibit distinct signals. chemicalbook.com In related aminoquinolines, the amino group protons often appear as a broad singlet. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, carbonyl carbons in related heterocyclic systems typically resonate at lower fields (higher ppm values). libretexts.orgmdpi.com The carbon atoms attached to the bromine and nitrogen atoms in "4-Amino-7-bromoquinazolin-2-ol" would also show characteristic shifts. In similar structures, carbons in aromatic rings can appear in the range of 125-150 ppm. libretexts.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular puzzle. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the quinazoline ring system. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments link protons to the carbon atoms they are directly attached to or are two to three bonds away, respectively. This allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Quinoline/Quinazoline Systems

| Carbon Environment | Typical Chemical Shift (ppm) |

| C=O (in amides/lactams) | 170 - 185 |

| C in aromatic rings | 125 - 150 |

| RCH₂NH₂ | 37 - 45 |

| RCH₃ | 10 - 15 |

Note: The exact chemical shifts for "4-Amino-7-bromoquinazolin-2-ol" would require experimental determination but can be predicted based on data from analogous structures. The values presented are typical ranges for similar functional groups. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., FAB-MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For "4-Amino-7-bromoquinazolin-2-ol" (C₈H₆BrN₃O), the expected exact mass would be approximately 238.9694 Da. nih.govnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for MS analysis. mdpi.com

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In FAB-MS, the sample is mixed with a matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (such as xenon or argon). This process generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight. Analysis of the fragmentation pattern can provide clues about the molecule's structure, as weaker bonds tend to break preferentially.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the molecular bonds, and different types of bonds absorb at characteristic frequencies. For "4-Amino-7-bromoquinazolin-2-ol," the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the quinazolinone ring, and C-N and C-Br bonds. The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration in a lactam ring is usually observed around 1650-1700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinazoline ring system, being an aromatic heterocycle, exhibits characteristic UV absorption maxima. The position and intensity of these absorptions can be influenced by the substituents on the ring. The presence of the amino and bromo groups, as well as the hydroxyl group in the tautomeric form, will affect the electronic structure and thus the UV-Vis spectrum.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While "4-Amino-7-bromoquinazolin-2-ol" itself is not chiral, if it is used as a scaffold to create chiral derivatives, CD spectroscopy becomes a critical tool. researchgate.net For instance, if a chiral substituent is attached to the quinazoline core, the resulting molecule may exhibit a characteristic CD spectrum. rsc.org This spectrum can provide information about the absolute configuration and conformation of the chiral center(s). researchgate.netrsc.org The use of KBr discs as solid solutions can be a method to study the CD spectra of crystalline chiral compounds. rsc.org

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of "4-Amino-7-bromoquinazolin-2-ol" and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture. It is often used to monitor the progress of a reaction by comparing the spot of the reaction mixture to the spots of the starting materials and the expected product. The retention factor (Rf) value is characteristic for a compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that provides quantitative information about the composition of a mixture. By using a suitable stationary phase (column) and mobile phase, "4-Amino-7-bromoquinazolin-2-ol" can be separated from impurities and its purity can be accurately determined. lcms.cz HPLC is also widely used for the analysis of amino acids and their derivatives. nih.gov Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC for enhanced detection and identification of the separated components.

Advanced Biophysical Techniques for Ligand Binding Studies (e.g., Isothermal Titration Calorimetry (ITC))

When investigating the potential biological activity of "4-Amino-7-bromoquinazolin-2-ol" or its derivatives as ligands for a biological target (e.g., a protein or nucleic acid), advanced biophysical techniques are employed to characterize the binding interaction.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with a binding event. By titrating the ligand into a solution containing the target molecule, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event, which is crucial for understanding the forces driving the interaction.

Theoretical and Computational Studies of 4 Amino 7 Bromoquinazolin 2 Ol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 4-Amino-7-bromoquinazolin-2-ol (B6165187) at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT calculations are a powerful tool for investigating the electronic structure of molecules. For 4-Amino-7-bromoquinazolin-2-ol, these calculations reveal key aspects of its stability and reactivity. The analysis of the electron localization function (ELF) provides a detailed picture of the chemical bonding within the molecule. journalijar.com High electron localization is observed around the hydrogen atoms, indicating strong covalent bonds. journalijar.com The C-O and C-Br bonds also exhibit covalent character, with irregular localization domains. journalijar.com Furthermore, the blue regions observed in the 2D ELF map around certain carbon atoms suggest the presence of delocalized electrons, a feature that can influence the molecule's aromaticity and reactivity. journalijar.com

Molecular Orbital Analysis and Fukui Functions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. For 4-Amino-7-bromoquinazolin-2-ol, the HOMO is primarily located over the oxygen, bromine, and adjacent ring atoms, while the LUMO is concentrated on atoms attached to the oxygen and bromine. journalijar.com The energy gap between the HOMO and LUMO is a critical parameter, with a calculated value of 4.984040 eV for this compound. journalijar.com This energy gap indicates that charge transfer can readily occur within the molecule, suggesting a high degree of molecular activity. journalijar.com

Fukui functions are another important concept derived from DFT, used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. bas.bg These functions help in understanding the chemical selectivity of different atomic sites in 4-Amino-7-bromoquinazolin-2-ol and its derivatives, guiding further chemical modifications. journalijar.combas.bg

Tautomeric Preferences and Energy Minima Calculations

Quinazolinone derivatives can exist in different tautomeric forms, which can significantly impact their biological activity. Theoretical calculations are employed to determine the relative stabilities of these tautomers by calculating their energy minima. For instance, in related quinolone systems, the ionization state, which is analogous to tautomeric equilibrium, has been shown to be crucial for their chromatographic behavior. nih.gov Understanding the predominant tautomeric form of 4-Amino-7-bromoquinazolin-2-ol under physiological conditions is essential for predicting its interactions with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations can be used to explore the conformational landscape of 4-Amino-7-bromoquinazolin-2-ol, identifying the most stable three-dimensional structures. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding pocket of a biological target. Furthermore, MD simulations can model the interactions between the ligand (4-Amino-7-bromoquinazolin-2-ol) and its target protein, providing insights into the stability of the complex and the key residues involved in binding.

Molecular Docking Studies for Predicting Binding Affinities and Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For derivatives of the related 4-aminoquinoline (B48711) scaffold, docking studies have been instrumental in explaining their antimalarial activity. nih.gov These studies have shown that the 7-chloro (or in this case, 7-bromo) and 4-amino groups are critical for interactions with the heme target, and substitutions at these positions can significantly affect activity. nih.gov Similarly, docking studies on other quinoline (B57606) derivatives have helped to identify key interactions with their respective targets, such as soybean lipoxygenase and the anticancer peptide CB1a. mdpi.comsemanticscholar.org For 4-Amino-7-bromoquinazolin-2-ol, molecular docking can predict its binding affinity and mode to various potential biological targets, guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling

QSAR and QSRR are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or chromatographic retention, respectively. bg.ac.rsmdpi.com These models are built by calculating a set of molecular descriptors that encode the physicochemical properties of the molecules. nih.gov

For the related 4-amino-7-chloroquinoline derivatives, QSRR models have shown that hydrophobic interactions positively influence retention in reversed-phase chromatography, while polar interactions have a negative effect. bg.ac.rs In QSAR studies of these compounds against Plasmodium falciparum, it was found that higher polarity contributes to greater antimalarial activity. bg.ac.rs Conversely, for the inhibition of botulinum neurotoxin, hydrophobic interactions were found to be more favorable. bg.ac.rs These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. mdpi.com For 4-Amino-7-bromoquinazolin-2-ol, developing QSAR and QSRR models would be a valuable step in understanding the key structural features that govern its biological activity and physicochemical properties.

| Parameter | Value | Reference |

| HOMO Energy | 7.254559 eV | journalijar.com |

| LUMO Energy | 2.2705191 eV | journalijar.com |

| HOMO-LUMO Energy Gap | 4.984040 eV | journalijar.com |

Development of Molecular Descriptors

The development of specific molecular descriptors for 4-Amino-7-bromoquinazolin-2-ol, which are essential for building predictive models, has not been documented. Molecular descriptors quantify different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For related quinazoline (B50416) derivatives, researchers frequently employ a variety of descriptors to build QSAR models, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Quantum-chemical descriptors: These include properties like HOMO/LUMO energies and partial atomic charges, which are crucial for describing reactivity.

3D-MoRSE descriptors: These are based on the 3D atomic coordinates of the molecule.

Without dedicated studies, no specific values for these or other descriptors can be provided for 4-Amino-7-bromoquinazolin-2-ol.

Statistical Validation of Predictive Models

The creation of a robust predictive model, such as a QSAR model, is critically dependent on rigorous statistical validation. This process typically involves both internal and external validation methods to ensure the model's reliability and predictive power. Common statistical metrics used in the broader field of quinazoline research include the coefficient of determination (R²), cross-validated R² (q²), and predictive R² for an external test set. As no predictive models for 4-Amino-7-bromoquinazolin-2-ol have been published, there is no associated statistical validation data to report.

Synthetic Utility and Future Directions in Chemical Research

4-Amino-7-bromoquinazolin-2-ol (B6165187) as a Key Building Block for Complex Heterocycles

The inherent reactivity of 4-Amino-7-bromoquinazolin-2-ol makes it an excellent starting material for the synthesis of more intricate heterocyclic systems. The quinazolinone core is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.govexlibrisgroup.comnih.gov The amino group at the C4 position and the bromo group at the C7 position are particularly amenable to a variety of chemical transformations, allowing for the construction of fused-ring systems and other complex architectures.

The amino group can act as a nucleophile or be transformed into other functional groups, facilitating the annulation of additional rings onto the quinazolinone framework. For instance, reactions that exploit the "tert-amino effect" can be envisioned, where an ortho-substituted tertiary amine undergoes intramolecular cyclization. beilstein-journals.org This strategy has been successfully employed to synthesize fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives from related pyrazolone (B3327878) precursors. beilstein-journals.org Similarly, the bromo substituent at the C7 position is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of aryl, alkyl, and amino moieties, significantly expanding the molecular diversity accessible from this single precursor. The combination of these reactive sites allows for a modular approach to building complex heterocyclic libraries for screening in drug discovery and materials science. nih.govscispace.com

Design and Synthesis of Advanced Ligands and Organocatalysts

The structural features of 4-Amino-7-bromoquinazolin-2-ol make it an attractive scaffold for the design of sophisticated ligands for metal catalysis and organocatalysts. The nitrogen atoms within the quinazolinone ring system, along with the exocyclic amino and hydroxyl groups, can act as coordination sites for metal ions. The ability to modify the periphery of the molecule, particularly at the C7 position via the bromo group, allows for the fine-tuning of the ligand's steric and electronic properties. This tunability is crucial for optimizing the performance of a metal complex in a catalytic cycle.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. nih.gov The quinazoline (B50416) scaffold is a well-established pharmacophore found in numerous clinically effective drugs, making its derivatives ideal for creating probes that target specific biological molecules. nih.govfrontiersin.org A notable example is the development of quinazoline-based fluorescent probes for visualizing α1-Adrenergic Receptors (α1-ARs). nih.gov In these probes, the quinazoline moiety serves as the recognition element that binds to the receptor, while a fluorescent reporter group is attached to enable detection. nih.gov

4-Amino-7-bromoquinazolin-2-ol is an excellent candidate for the development of such probes. The 4-amino group provides a convenient attachment point for conjugating fluorophores, biotin (B1667282) tags, or other reporter molecules through stable amide bond formation. The bromo group at the C7 position can be used to further modify the probe's properties, such as its solubility, cell permeability, or binding affinity, or to introduce a photo-cross-linking group for identifying binding partners. The ability to create a library of probes with varied properties is essential for optimizing their performance in complex biological systems like living cells. nih.gov

Contribution to the Discovery of Novel Molecular Scaffolds

The quest for novel molecular scaffolds is a driving force in drug discovery, as new scaffolds can lead to drugs with novel mechanisms of action or improved properties. nih.govresearchgate.net The quinazolinone ring system is a prolific source of new molecular architectures due to its synthetic tractability and inherent biological relevance. researchgate.netrsc.org Functionalized quinazolines serve as starting points for the exploration of new chemical space.

A compelling example of this is the discovery of a novel class of Heat Shock Protein 90 (Hsp90) inhibitors derived from an aminoquinazoline scaffold. nih.gov Through rational design and optimization of a library screening hit, researchers developed potent and selective inhibitors with a structurally distinct core. nih.gov This demonstrates how a relatively simple starting material can be elaborated into a completely new class of therapeutic agents. 4-Amino-7-bromoquinazolin-2-ol, with its multiple points for diversification, is a prime candidate for such scaffold-hopping and optimization efforts. The strategic functionalization of this building block can lead to the discovery of new three-dimensional structures with unique biological activities.

Outlook for Further Academic Exploration of Functionalized Quinazolinones

The future of research on functionalized quinazolinones, including 4-Amino-7-bromoquinazolin-2-ol, is bright and multifaceted. A major trend is the development of more environmentally benign and efficient synthetic methods. nih.govtoho-u.ac.jp This includes the use of water as a solvent, the development of catalytic multicomponent reactions, and the exploration of C-H functionalization techniques to reduce waste and simplify synthetic routes. rsc.orgtoho-u.ac.jp

From a medicinal chemistry perspective, there is a continuous effort to design and synthesize more potent and selective analogs for a wide range of biological targets. nih.govnih.gov This includes not only established targets like kinases and receptors but also emerging ones involved in processes like protein-protein interactions and epigenetic regulation. The structural diversity that can be generated from 4-Amino-7-bromoquinazolin-2-ol will be instrumental in these efforts. Furthermore, the application of quinazolinone derivatives is expanding beyond medicine into areas like materials science, where they are being explored for applications in organic electronics and as functional dyes. The rich chemistry and versatile nature of functionalized quinazolinones ensure that they will remain a fertile ground for academic and industrial research for years to come.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Amino-7-bromoquinazolin-2-ol, and how can reaction conditions be optimized?

- Methodology : Start with halogenated quinazoline precursors (e.g., 7-bromo derivatives) and employ nucleophilic substitution or palladium-catalyzed coupling for functionalization. Optimize solvent polarity (e.g., dry acetone or DMF) and base selection (e.g., anhydrous K₂CO₃) to enhance yield, as demonstrated in analogous bromobenzyloxy-quinazoline syntheses . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution.

Q. How should structural characterization be performed to confirm the identity of 4-Amino-7-bromoquinazolin-2-ol?

- Methodology : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally related quinazolin-2-ol derivatives (e.g., 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol ).

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns using single-crystal diffraction, as applied to bromophenyl-oxoethyl benzoate analogs .

- Mass spectrometry (HRMS) : Validate molecular formula via exact mass matching.

Q. What safety protocols are critical when handling brominated quinazoline derivatives?

- Methodology : Follow OSHA-compliant PPE guidelines:

- Use impervious gloves (e.g., nitrile) and full-face protection to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks, especially during high-temperature reactions.

- Decontaminate spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup for moisture-sensitive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for 4-Amino-7-bromoquinazolin-2-ol across different solvents?

- Methodology :

- Systematic screening : Test solubility in polar aprotic (DMSO, DMF), protic (MeOH, H₂O), and nonpolar solvents (CHCl₃) at varying temperatures (25–60°C).

- Data reconciliation : Apply statistical outlier analysis (e.g., Grubbs’ test) to identify experimental inconsistencies. Cross-reference with structurally similar compounds, such as 4-hydroxybenzoic acid derivatives, which exhibit solvent-dependent polymorphism .

Q. What strategies are effective for analyzing reaction mechanisms in bromoquinazoline functionalization?

- Methodology :

- Kinetic studies : Use stopped-flow NMR or in-situ IR to track intermediate formation (e.g., bromine elimination or amine substitution).

- Computational modeling : Perform DFT calculations (e.g., Gaussian09) to map energy profiles for proposed pathways, comparing results to experimental activation energies .

- Isotopic labeling : Introduce ¹⁵N or deuterated analogs to trace regioselectivity in amination steps.

Q. How can over-constraining in computational simulations of 4-Amino-7-bromoquinazolin-2-ol be mitigated during constraint-based design?

- Methodology :

- Constraint relaxation : Prioritize critical parameters (e.g., steric hindrance at C7-bromo) and iteratively adjust less critical variables (e.g., solvent dielectric constant) .

- Multi-objective optimization : Use Pareto front analysis to balance conflicting properties (e.g., solubility vs. thermal stability).

Data Sourcing & Validation

Q. Which databases are authoritative for retrieving physicochemical or toxicological data on brominated quinazolines?

- Methodology :

- PubMed/Scifinder : Search for peer-reviewed studies using MeSH terms like "quinazoline derivatives AND bromine AND spectroscopy" .

- FDA Orange Book : Cross-reference approved analogs for pharmacological safety profiles .

- Connected Papers : Build citation networks to identify high-impact studies .

Contradiction Analysis Framework

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodology :

- Error source identification : Check for impurities (e.g., residual solvents via ¹H NMR), crystal packing effects (in X-ray data), or basis set limitations in computational models.

- Collaborative validation : Replicate experiments across independent labs and compare results using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.